molecular formula C18H16N2O6 B2820842 Methyl 4-({[(1,3-benzodioxol-5-ylmethyl)amino](oxo)acetyl}amino)benzoate CAS No. 333760-56-8

Methyl 4-({[(1,3-benzodioxol-5-ylmethyl)amino](oxo)acetyl}amino)benzoate

Cat. No.: B2820842
CAS No.: 333760-56-8
M. Wt: 356.334
InChI Key: MJBIDOPYUWLRKA-UHFFFAOYSA-N
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Description

Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate is a benzoate ester derivative featuring a 1,3-benzodioxolylmethyl group linked via an oxoacetyl-amino bridge to the para position of the methyl benzoate core.

Properties

IUPAC Name

methyl 4-[[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-24-18(23)12-3-5-13(6-4-12)20-17(22)16(21)19-9-11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBIDOPYUWLRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including alkylation, reduction, and amide formation, which can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with various biological pathways, potentially leading to anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s key structural elements include:

  • Methyl benzoate core : Enhances lipophilicity and metabolic stability compared to free carboxylic acids.
  • 1,3-Benzodioxolylmethyl group : A methylenedioxy aromatic substituent, often associated with improved bioavailability and CNS activity in pharmaceuticals.
Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Applications References
Target Compound C₁₇H₁₄N₂O₆ 342.3 Benzoate ester, benzodioxol, oxoacetyl amide Medicinal (hypothetical) -
Methyl 4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4-yl)methyl]benzoate C₁₈H₁₂FNO₄ 325.29 Benzoate ester, oxazolone, fluorophenyl Pharmaceutical (e.g., kinase inhibitors)
Tribenuron methyl ester C₁₅H₁₇N₅O₆S 395.39 Benzoate ester, triazine, sulfonylurea Herbicide (ALS inhibitor)
4-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-oxobutanoic acid C₁₂H₁₃NO₅ 251.24 Butanoic acid, benzodioxol, amide Unknown

Physicochemical Properties

  • Lipophilicity : The benzodioxol group in the target compound increases lipophilicity compared to the fluorophenyl-oxazolone derivative () and the sulfonylurea-based Tribenuron methyl ester ().
  • Stability : The ester group in the target compound may hydrolyze under alkaline conditions, similar to pesticide esters like Tribenuron methyl .

Biological Activity

Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate, also known by its CAS number 333760-56-8, is a complex organic compound that exhibits significant potential for various biological applications. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzodioxole moiety linked to an amino acid derivative through an amide bond, with a methyl ester group attached to a benzoic acid derivative. Its molecular formula is C18H16N2O6C_{18}H_{16}N_{2}O_{6}, and it has a molecular weight of approximately 344.36 g/mol .

Synthesis Methods

The synthesis of Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate typically involves the following steps:

  • Acylation of the amino group.
  • Amination reactions to introduce the benzodioxole structure.
  • Purification using techniques such as HPLC and characterization via NMR and mass spectrometry .

Antioxidant Properties

Recent studies have evaluated the antioxidant activity of Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate through standard assays like DPPH and ABTS. Preliminary results indicate that the compound exhibits moderate radical-scavenging activity, suggesting potential implications for diseases associated with oxidative stress .

Antimicrobial and Anticancer Activity

Research suggests that this compound may possess antimicrobial properties. In vitro studies have indicated its effectiveness against various bacterial strains, although specific data on its anticancer activity remains limited. Further investigations are required to elucidate its mechanisms of action in cancer cell lines .

The precise mechanism of action for Methyl 4-({(1,3-benzodioxol-5-ylmethyl)aminoacetyl}amino)benzoate is still under investigation. However, it is hypothesized that its biological effects may involve interactions with cellular macromolecules and modulation of signaling pathways related to oxidative stress and inflammation .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoateLacks the imidazolidinone ringSimpler structure may lead to different biological activity
Methyl 4-((2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl)amino)benzoateContains a thiazolidinone ringDifferent biological properties due to thiazolidinone presence
Dimethyl 5-((1,3-benzodioxol-5-ylmethylene)amino)isophthalateDifferent ester groupVariations in reactivity and biological effects

This table highlights how variations in structure can lead to differences in biological activity.

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